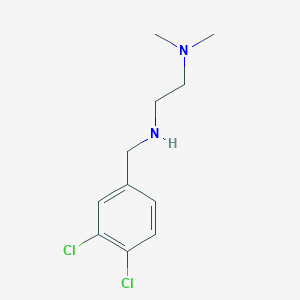
N'-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine
Vue d'ensemble
Description
N’-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine is a chemical compound characterized by the presence of a 3,4-dichlorobenzyl group attached to an ethane-1,2-diamine backbone
Applications De Recherche Scientifique
N’-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in targeting sigma receptors.
Biological Studies: It is used in studies involving receptor binding assays to understand its affinity towards specific receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of 3,4-dichlorobenzyl chloride with N,N-dimethylethane-1,2-diamine. The reaction is usually carried out in a polar solvent such as acetonitrile, under reflux conditions to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of the 3,4-dichlorobenzyl chloride into the aqueous phase where the diamine is present .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Complexation: The diamine moiety can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Mécanisme D'action
The mechanism of action of N’-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine involves its interaction with molecular targets such as sigma receptors. The compound binds to these receptors, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it may influence receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobenzyl chloride: A precursor in the synthesis of N’-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine.
N-(3,4-Dichlorobenzyl)-1-propanamine: Another compound with a similar benzyl group but different amine structure.
Uniqueness
N’-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of a 3,4-dichlorobenzyl group and an ethane-1,2-diamine backbone. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2/c1-15(2)6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSHFAAKOUWIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B499138.png)
![N-[3-(benzyloxy)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B499139.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499141.png)
![4-[(2-chloro-6-fluorobenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B499145.png)
![N-{4-[(2-methoxybenzyl)amino]phenyl}pentanamide](/img/structure/B499148.png)
![4-[(5-bromo-2-methoxybenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B499149.png)
![N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-propyltetrazol-5-amine](/img/structure/B499151.png)
![N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499152.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B499153.png)
![N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-propyltetrazol-5-amine](/img/structure/B499154.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B499155.png)
![N-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499156.png)
![N-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-methyltetrazol-5-amine](/img/structure/B499157.png)
![N-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499158.png)
